2-(dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(Dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-phenoxyethylamine with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to form the quinazolinone core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The phenoxyethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized quinazolinones.
Scientific Research Applications
2-(Dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A related compound with similar structural features, used as a preservative and solvent.
Quinazolinone Derivatives: A class of compounds with a quinazolinone core, used in various pharmaceutical applications.
Uniqueness
2-(Dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C20H24N2O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H24N2O4/c1-20(19(24-2)25-3)21-17-12-8-7-11-16(17)18(23)22(20)13-14-26-15-9-5-4-6-10-15/h4-12,19,21H,13-14H2,1-3H3 |
InChI Key |
KKMKMDCYXXKRTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1CCOC3=CC=CC=C3)C(OC)OC |
Origin of Product |
United States |
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